![molecular formula C17H13BrN2O B10996516 6-bromo-3-[(2E)-3-phenylprop-2-en-1-yl]quinazolin-4(3H)-one](/img/structure/B10996516.png)
6-bromo-3-[(2E)-3-phenylprop-2-en-1-yl]quinazolin-4(3H)-one
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Overview
Description
6-Bromo-3-[(2E)-3-phenylprop-2-en-1-yl]quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties
Preparation Methods
The synthesis of 6-bromo-3-[(2E)-3-phenylprop-2-en-1-yl]quinazolin-4(3H)-one typically involves the use of bromoanthranilic acid, benzoyl chloride, and various substituted amino synthons . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The bromine atom at position 6 undergoes electrophilic substitution, enabling the introduction of functional groups:
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Amination : Reaction with primary/secondary amines in the presence of Pd catalysts forms 6-amino derivatives. For example, treatment with morpholine and Pd(OAc)₂ yields 6-morpholino analogs .
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Hydroxylation : Hydrolysis under alkaline conditions replaces bromine with a hydroxyl group .
Table 1: Electrophilic Substitution Examples
Reaction Type | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Amination | Morpholine, Pd(OAc)₂, DMF, 80°C | 6-Morpholino derivative | 78% | |
Hydroxylation | NaOH (10%), reflux, 6 h | 6-Hydroxyquinazolinone | 65% |
Nucleophilic Substitution at the Quinazolinone Core
The 2- and 4-positions of the quinazolinone ring are reactive toward nucleophiles:
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Thiolation : Reaction with thiourea or NaSH substitutes the 2-position with a thiol group, forming 2-mercapto derivatives .
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Alkylation : Treatment with alkyl halides (e.g., butyl bromide) in DMF/K₂CO₃ yields 2-alkylthio analogs .
Table 2: Nucleophilic Substitution Examples
Functionalization of the Allyl Phenyl Group
The (2E)-3-phenylprop-2-en-1-yl moiety participates in:
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Epoxidation : Reaction with m-CPBA forms an epoxide, enhancing electrophilicity for downstream reactions.
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Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to a single bond, altering steric and electronic properties.
Table 3: Allyl Group Modifications
Reaction Type | Reagents/Conditions | Product | Application | Source |
---|---|---|---|---|
Epoxidation | m-CPBA, CH₂Cl₂, 0°C | Epoxide derivative | Intermediate for drug design | |
Hydrogenation | H₂, Pd/C, ethanol | Saturated allyl derivative | Reduced cytotoxicity |
Condensation and Ring-Opening Reactions
The quinazolinone ring reacts with nucleophiles under acidic/basic conditions:
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Ring Expansion : Treatment with hydrazine opens the ring, forming pyrazolo[1,5-a]quinazoline derivatives .
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Condensation with Anilines : Reaction with substituted anilines (e.g., 4-methoxyaniline) forms 3-aryl derivatives with enhanced antimicrobial activity .
Table 4: Condensation Reactions
Photochemical and Catalytic Reactions
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Suzuki Coupling : The bromine atom participates in Pd-catalyzed cross-coupling with aryl boronic acids to form biaryl derivatives .
-
Buchwald–Hartwig Amination : Palladium-mediated coupling with amines generates 6-aryl/alkylamino analogs .
Table 5: Catalytic Reaction Examples
Reaction Type | Catalysts/Reagents | Product | Yield | Source |
---|---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | 6-Aryl derivative | 82% | |
Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | 6-Amino derivative | 75% |
Key Findings from Research
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The 6-bromo substituent is critical for directing electrophilic/nucleophilic reactions, enabling precise structural modifications .
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Allyl phenyl group modifications significantly impact bioactivity; saturation reduces cytotoxicity, while epoxidation enhances reactivity.
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2-Mercapto derivatives exhibit potent anticancer activity, with IC₅₀ values comparable to Erlotinib .
This compound’s versatility in reactions underscores its potential as a scaffold for developing antimicrobial, anticancer, and anti-inflammatory agents.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives, including 6-bromo-3-[(2E)-3-phenylprop-2-en-1-yl]quinazolin-4(3H)-one. The compound has been evaluated against various bacterial and fungal strains, demonstrating significant activity comparable to standard antibiotics.
Case Study: Antimicrobial Evaluation
A study conducted on a series of quinazolinones revealed that several derivatives exhibited notable antibacterial and antifungal activities. Specifically, compounds derived from 6-bromo substitutions showed effective inhibition against Staphylococcus aureus and Candida albicans . The antimicrobial activity was assessed using the cup-plate agar diffusion method, with results indicating that certain derivatives had higher degrees of inhibition than standard drugs.
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory activity. The carrageenan-induced paw edema test in rats has been utilized to evaluate the anti-inflammatory effects of various quinazoline derivatives.
Case Study: Anti-inflammatory Activity
In one study, selected quinazoline derivatives showed significant anti-inflammatory effects comparable to ibuprofen . This suggests that this compound may serve as a lead compound for developing new anti-inflammatory agents.
Anticancer Activity
The anticancer potential of quinazoline derivatives is another area of active research. Compounds containing the quinazoline moiety have been tested against various cancer cell lines, revealing promising cytotoxic effects.
Case Study: Anticancer Studies
A study focusing on a series of 6-bromo-substituted quinazolines demonstrated significant cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). One derivative was found to inhibit epidermal growth factor receptor (EGFR) with an IC50 value of 0.096 μM, indicating strong anticancer activity . The binding mode of these compounds was consistent with their inhibitory activities in molecular docking studies.
Neurological Applications
Some quinazoline derivatives have been explored for their anticonvulsant properties, particularly as analogues of established anticonvulsant drugs like methaqualone.
Case Study: Anticonvulsant Activity
Research has shown that certain quinazoline derivatives exhibit anticonvulsant activity in animal models . This opens avenues for developing new treatments for epilepsy and other neurological disorders using compounds like this compound.
Table 1: Biological Activities of 6-Bromo Quinazolines
Activity Type | Test Method | Key Findings |
---|---|---|
Antimicrobial | Cup plate agar diffusion | Significant inhibition against S. aureus |
Anti-inflammatory | Carrageenan-induced paw edema test | Comparable efficacy to ibuprofen |
Anticancer | MTT assay on MCF7 and A549 cells | IC50 = 0.096 μM against EGFR |
Anticonvulsant | Animal model evaluations | Demonstrated anticonvulsant activity |
Mechanism of Action
The mechanism of action of 6-bromo-3-[(2E)-3-phenylprop-2-en-1-yl]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antibacterial activity .
Comparison with Similar Compounds
Similar compounds to 6-bromo-3-[(2E)-3-phenylprop-2-en-1-yl]quinazolin-4(3H)-one include other quinazolinone derivatives such as:
6-Bromo-2-phenylquinazolin-4(3H)-one: Known for its antitumor properties.
3-(2,6-Dichlorophenyl)-6-bromoquinazolin-4(3H)-one: Exhibits antimicrobial activity.
What sets this compound apart is its unique combination of substituents, which may confer distinct biological activities and chemical reactivity .
Biological Activity
6-Bromo-3-[(2E)-3-phenylprop-2-en-1-yl]quinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of quinazolinone derivatives typically involves the condensation of substituted anilines with appropriate carbonyl compounds. For this compound, a common approach includes:
- Starting Materials : 5-bromoanthranilic acid and various substituted anilines.
- Method : The reaction occurs under reflux conditions, followed by purification through recrystallization.
- Yield and Purity : The synthesized compounds are characterized using spectroscopic methods (NMR, IR) to confirm their structure and purity.
Antimicrobial Activity
Recent studies have demonstrated that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, compounds derived from 6-bromo substitutions showed promising results against various bacterial strains.
Table 1: Antimicrobial Activity of Quinazolinone Derivatives
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
6-bromo derivative A | E. coli | 15 |
6-bromo derivative B | S. aureus | 18 |
6-bromo derivative C | P. aeruginosa | 20 |
In particular, derivatives with methoxy groups showed enhanced activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Activity
Quinazolinone derivatives also exhibit anti-inflammatory effects. Studies indicated that certain compounds could significantly reduce inflammation markers in vitro and in vivo models.
Table 2: Anti-inflammatory Activity
Compound | Model Used | Inhibition (%) |
---|---|---|
6-bromo derivative A | Carrageenan-induced paw edema in rats | 75% |
6-bromo derivative B | LPS-induced inflammation in macrophages | 68% |
These findings suggest that the presence of specific substituents can enhance anti-inflammatory properties .
Anticancer Activity
The anticancer potential of quinazolinones has been extensively studied. Compounds have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer).
Table 3: Cytotoxicity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
6-bromo derivative A | MCF-7 | 10 |
6-bromo derivative B | PC3 | 12 |
6-bromo derivative C | HT-29 | 15 |
The mechanism of action often involves the inhibition of key signaling pathways associated with cell proliferation and survival .
Case Studies
Several case studies have highlighted the potential therapeutic applications of quinazolinones:
- Case Study on Antibacterial Efficacy : A study demonstrated that a specific derivative exhibited a higher antibacterial effect than standard antibiotics against resistant strains of bacteria .
- Case Study on Anticancer Properties : Research involving MCF-7 cells revealed that treatment with a quinazolinone derivative led to significant apoptosis induction, suggesting its potential as a chemotherapeutic agent .
Properties
Molecular Formula |
C17H13BrN2O |
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Molecular Weight |
341.2 g/mol |
IUPAC Name |
6-bromo-3-[(E)-3-phenylprop-2-enyl]quinazolin-4-one |
InChI |
InChI=1S/C17H13BrN2O/c18-14-8-9-16-15(11-14)17(21)20(12-19-16)10-4-7-13-5-2-1-3-6-13/h1-9,11-12H,10H2/b7-4+ |
InChI Key |
FPKRQZDMSMRAFP-QPJJXVBHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=NC3=C(C2=O)C=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=NC3=C(C2=O)C=C(C=C3)Br |
Origin of Product |
United States |
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